molecular formula C14H15NO4S B5758129 6-(piperidinosulfonyl)-2H-chromen-2-one CAS No. 105125-37-9

6-(piperidinosulfonyl)-2H-chromen-2-one

Cat. No.: B5758129
CAS No.: 105125-37-9
M. Wt: 293.34 g/mol
InChI Key: WUFNZVBFHMJKBV-UHFFFAOYSA-N
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Description

6-(piperidinosulfonyl)-2H-chromen-2-one is a compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound consists of a chromenone core with a piperidinosulfonyl group attached, which contributes to its unique chemical and biological properties.

Mechanism of Action

Target of Action

The primary targets of 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one are α-glucosidase , α-amylase , and PPAR-γ . These enzymes play crucial roles in the regulation of glucose metabolism and insulin sensitivity, making them important targets for the treatment of type 2 diabetes mellitus .

Mode of Action

The compound interacts with its targets through inhibition and agonistic activity. It exhibits good binding affinity with α-glucosidase enzymes, suggesting its potential as an α-glucosidase inhibitor . It also shows moderate activity on α-amylase . Furthermore, it acts as an agonist of PPAR-γ, a nuclear receptor that plays a key role in regulating genes involved in glucose and lipid metabolism .

Biochemical Pathways

The inhibition of α-glucosidase and α-amylase enzymes slows down the breakdown of carbohydrates into glucose, thereby reducing the rise in blood glucose levels after a meal . On the other hand, the activation of PPAR-γ stimulates the production of small insulin-sensitive adipocytes, improving insulin sensitivity .

Pharmacokinetics

In-silico ADME profile analysis of 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one indicates compliance with Lipinski’s and Veber’s rules, suggesting excellent oral bioavailability properties . .

Result of Action

The compound’s action results in good inhibitory potency against α-glucosidase, with values ranging from 90.6% to 96.3% compared to Acarbose . Two derivatives of the compound showed the highest potency with IC50 values of 0.975 ± 0.04 and 0.584 ± 0.02 µg/mL, respectively, compared to Acarbose (IC50 = 0.805 ± 0.03 µg/mL) . They also exhibited significant activity to PPAR-γ, indicating that these derivatives improve insulin sensitivity .

Biochemical Analysis

Biochemical Properties

6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism . The compound exhibits good binding affinity to these enzymes, suggesting its potential as an α-glucosidase inhibitor. Additionally, 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has been found to act as a PPAR-γ agonist, which is important for regulating glucose and lipid metabolism . These interactions highlight the compound’s potential in managing metabolic disorders such as diabetes.

Cellular Effects

The effects of 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, as a PPAR-γ agonist, the compound enhances insulin sensitivity by promoting the production of small insulin-sensitive adipocytes . This action is crucial for improving glucose uptake and reducing insulin resistance in cells. Furthermore, the compound’s inhibitory effects on α-glucosidase and α-amylase enzymes help in controlling postprandial blood glucose levels, thereby impacting cellular glucose metabolism .

Molecular Mechanism

At the molecular level, 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one exerts its effects through specific binding interactions with target enzymes and receptors. The compound binds to the active sites of α-glucosidase and α-amylase, inhibiting their activity and thus reducing the breakdown of carbohydrates into glucose . Additionally, as a PPAR-γ agonist, it binds to the PPAR-γ receptor, activating it and leading to changes in gene expression that enhance insulin sensitivity and lipid metabolism . These molecular interactions underscore the compound’s potential therapeutic applications in metabolic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one have been observed to change over time. The compound demonstrates good stability under standard laboratory conditions, maintaining its inhibitory potency against α-glucosidase and α-amylase over extended periods . Long-term studies have indicated that the compound may undergo gradual degradation, which could affect its efficacy.

Dosage Effects in Animal Models

The effects of 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits α-glucosidase and α-amylase, leading to improved glucose control without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level result in diminishing returns in terms of therapeutic benefits and increased risk of adverse effects. These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one is involved in metabolic pathways related to carbohydrate and lipid metabolism. The compound interacts with enzymes such as α-glucosidase and α-amylase, inhibiting their activity and thus reducing the conversion of carbohydrates into glucose . Additionally, as a PPAR-γ agonist, it influences lipid metabolism by promoting the differentiation of adipocytes and enhancing insulin sensitivity . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s potential therapeutic effects in metabolic disorders.

Transport and Distribution

Within cells and tissues, 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Once inside the cell, it may bind to cytoplasmic or nuclear receptors, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 6-(piperidin-1-ylsulfonyl)-2H-chromen-2-one plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and receptors involved in metabolic processes . Additionally, it may translocate to the nucleus upon binding to nuclear receptors such as PPAR-γ, leading to changes in gene expression . Post-translational modifications and targeting signals may further direct the compound to specific cellular compartments, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperidinosulfonyl)-2H-chromen-2-one typically involves the reaction of chromenone derivatives with piperidine and sulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification process often includes recrystallization or chromatography techniques to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(piperidinosulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(piperidinosulfonyl)-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-morpholinosulfonyl-2H-chromen-2-one
  • 6-piperidinosulfonylbenzoxazolin-2-one
  • N4-substituted sulfonamides

Uniqueness

6-(piperidinosulfonyl)-2H-chromen-2-one stands out due to its unique combination of a chromenone core and a piperidinosulfonyl group. This structure imparts distinct biological activities, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

6-piperidin-1-ylsulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c16-14-7-4-11-10-12(5-6-13(11)19-14)20(17,18)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFNZVBFHMJKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429036
Record name Piperidine, 1-[(2-oxo-2H-1-benzopyran-6-yl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105125-37-9
Record name Piperidine, 1-[(2-oxo-2H-1-benzopyran-6-yl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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